1,3-Benzodioxole, 4,7-bis(1,1-dimethylethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Benzodioxole, 4,7-bis(1,1-dimethylethyl)- is an organic compound that belongs to the class of benzodioxoles. This compound is characterized by a benzene ring fused with a dioxole ring, and it contains two tert-butyl groups at the 4 and 7 positions. The presence of these tert-butyl groups significantly influences the compound’s chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Benzodioxole, 4,7-bis(1,1-dimethylethyl)- can be synthesized through the condensation of catechol with disubstituted halomethanes in the presence of a strong acid catalyst, such as hydrochloric acid or sulfuric acid . The reaction forms the dioxole ring by methylenedioxy bridge formation, where the methanol acts as the methylene source . The process requires careful control of reaction conditions, including temperature and pH, to ensure high yield and purity of the product .
Industrial Production Methods
In industrial settings, the synthesis of 1,3-Benzodioxole, 4,7-bis(1,1-dimethylethyl)- often involves the use of concentrated aqueous alkaline solutions in the presence of tetraalkylammonium or phosphonium salts . Sometimes, alkyl iodides are also used to facilitate the reaction . This method is preferred for large-scale production due to its efficiency and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
1,3-Benzodioxole, 4,7-bis(1,1-dimethylethyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxygenated derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: The compound is prone to electrophilic substitution reactions due to the electron-rich nature of the dioxole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Electrophilic reagents like halogens and nitro compounds are commonly employed.
Major Products Formed
Oxidation: Quinones and other oxygenated derivatives.
Reduction: Dihydro derivatives.
Substitution: Halogenated and nitro-substituted derivatives.
Scientific Research Applications
1,3-Benzodioxole, 4,7-bis(1,1-dimethylethyl)- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1,3-Benzodioxole, 4,7-bis(1,1-dimethylethyl)- involves its interaction with cytochrome P450 enzymes. The compound regulates cytochrome P450-dependent drug oxidation, which is crucial in the process of drug metabolism and elimination from the body . The presence of the methylenedioxy bridge allows for hydrogen abstraction, forming a methylenedioxybenzene radical that interacts with the enzyme .
Comparison with Similar Compounds
Similar Compounds
- 1,4-Benzodioxine
- Methylenedioxybenzene
- Safrole
- Piperonal
Uniqueness
1,3-Benzodioxole, 4,7-bis(1,1-dimethylethyl)- is unique due to the presence of the tert-butyl groups, which enhance its stability and reactivity compared to other benzodioxole derivatives . These groups also influence the compound’s interaction with enzymes and its overall chemical behavior .
Properties
CAS No. |
76588-54-0 |
---|---|
Molecular Formula |
C15H22O2 |
Molecular Weight |
234.33 g/mol |
IUPAC Name |
4,7-ditert-butyl-1,3-benzodioxole |
InChI |
InChI=1S/C15H22O2/c1-14(2,3)10-7-8-11(15(4,5)6)13-12(10)16-9-17-13/h7-8H,9H2,1-6H3 |
InChI Key |
XHNZBOQQCNCBBC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=C2C(=C(C=C1)C(C)(C)C)OCO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.